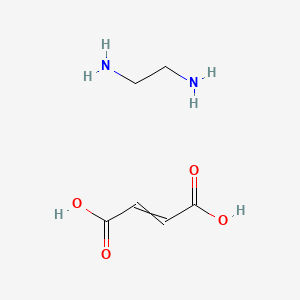
But-2-enedioic acid;ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;ethane-1,2-diamine typically involves the reaction of but-2-enedioic acid with ethane-1,2-diamine under controlled conditions. One common method involves heating the reactants in an aqueous medium at elevated temperatures to facilitate the formation of the desired compound. The reaction can be represented as follows:
But-2-enedioic acid+Ethane-1,2-diamine→But-2-enedioic acid;ethane-1,2-diamine
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
But-2-enedioic acid;ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various coordination compounds and polymers.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Industry: The compound is used in the production of various industrial chemicals and materials, including corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism by which but-2-enedioic acid;ethane-1,2-diamine exerts its effects involves its ability to act as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation can influence various molecular targets and pathways, including enzyme activity and metal ion transport.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to but-2-enedioic acid;ethane-1,2-diamine include:
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent used in various applications.
Tetramethylethylenediamine (TMEDA): Another chelating agent with similar properties.
Tetraethylethylenediamine (TEEDA): A derivative of ethylenediamine with additional ethyl groups.
Uniqueness
This compound is unique due to its combination of but-2-enedioic acid and ethane-1,2-diamine, which imparts distinct chemical properties and potential applications not found in other similar compounds. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
112915-82-9 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
but-2-enedioic acid;ethane-1,2-diamine |
InChI |
InChI=1S/C4H4O4.C2H8N2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H,(H,5,6)(H,7,8);1-4H2 |
InChI Key |
BZZLZISANHDNBA-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















